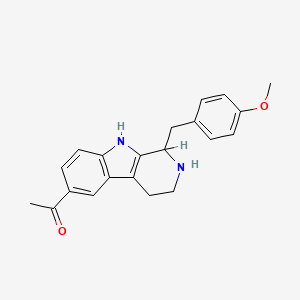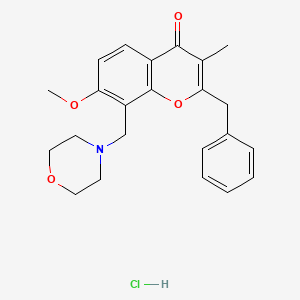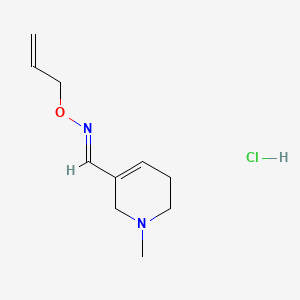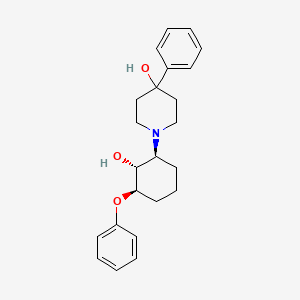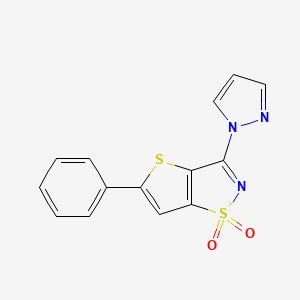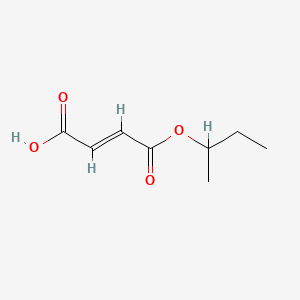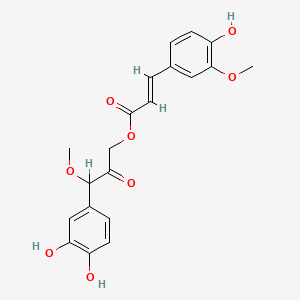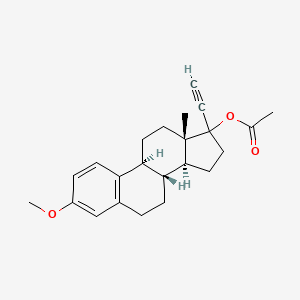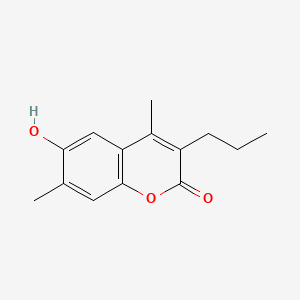
4-Hydroxy-7-((((5-hydroxy-6-((4-methyl-3-sulphophenyl)azo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-(phenylazo)naphthalene-2-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-7-((((5-hydroxy-6-((4-methyl-3-sulphophenyl)azo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-(phenylazo)naphthalene-2-sulphonic acid is a complex organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-((((5-hydroxy-6-((4-methyl-3-sulphophenyl)azo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-(phenylazo)naphthalene-2-sulphonic acid typically involves multiple steps, including diazotization and azo coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with naphthalene derivatives under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can yield corresponding amines.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a dye intermediate and in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used as a staining agent due to its azo groups, which bind to specific cellular components.
Medicine
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other colorants. Its stability and vibrant colors make it suitable for textile and printing applications.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The azo groups can participate in electron transfer reactions, while the hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid
- 5-Hydroxy-6-((4-methyl-3-sulphophenyl)azo)-7-sulpho-2-naphthylamine
Uniqueness
The presence of multiple azo groups and sulfonic acid groups in 4-Hydroxy-7-((((5-hydroxy-6-((4-methyl-3-sulphophenyl)azo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-(phenylazo)naphthalene-2-sulphonic acid distinguishes it from similar compounds
Propiedades
Número CAS |
93940-48-8 |
|---|---|
Fórmula molecular |
C34H26N6O12S3 |
Peso molecular |
806.8 g/mol |
Nombre IUPAC |
4-hydroxy-7-[[5-hydroxy-6-[(4-methyl-3-sulfophenyl)diazenyl]-7-sulfonaphthalen-2-yl]carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C34H26N6O12S3/c1-18-7-8-24(17-27(18)53(44,45)46)38-40-31-29(55(50,51)52)16-20-14-23(10-12-26(20)33(31)42)36-34(43)35-22-9-11-25-19(13-22)15-28(54(47,48)49)30(32(25)41)39-37-21-5-3-2-4-6-21/h2-17,41-42H,1H3,(H2,35,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52) |
Clave InChI |
WHROGSYIXXKQAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



